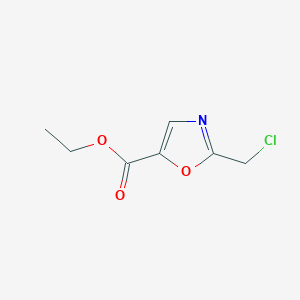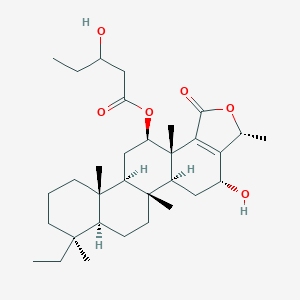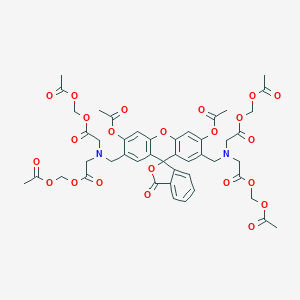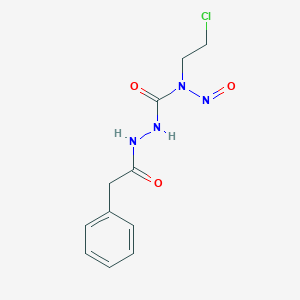
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide, commonly known as BCNU, is a chemotherapy drug that is used to treat various types of cancer. It is a synthetic derivative of nitrosourea, which is a class of alkylating agents that are known for their antitumor activity. BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. In
Mécanisme D'action
The mechanism of action of BCNU involves the formation of covalent bonds between the drug and DNA and RNA molecules. BCNU alkylates the nitrogen atoms in the nucleotide bases, which causes cross-linking between adjacent DNA strands. This cross-linking prevents the DNA from unwinding and replicating, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
BCNU has a number of biochemical and physiological effects on the body. The drug is metabolized in the liver, where it is converted into an active alkylating agent. BCNU has a short half-life, which means that it is rapidly eliminated from the body. The drug has been shown to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. BCNU can also cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
BCNU has several advantages and limitations for lab experiments. The drug is a potent antineoplastic agent that has been extensively studied for its chemical properties and mechanism of action. BCNU has also been shown to have synergistic effects with other chemotherapy drugs, which makes it a useful tool for combination therapy studies. However, BCNU has a short half-life and is rapidly eliminated from the body, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for the study of BCNU. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and enhance its antitumor activity. Another area of research is the identification of new targets for BCNU, which could lead to the development of more effective combination therapies. Additionally, the use of BCNU in combination with immunotherapy agents is an area of active research that could lead to new treatment options for cancer patients.
Conclusion:
BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. The drug has a number of biochemical and physiological effects on the body, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. BCNU has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug. Overall, BCNU is an important tool in the fight against cancer, and its continued study is essential for the development of new and effective treatments.
Méthodes De Synthèse
BCNU is synthesized by the reaction of 1,3-bis(2-chloroethyl)-1-nitrosourea with hydrazine hydrate in the presence of acetic acid. The reaction produces BCNU as a white crystalline solid, which is then purified by recrystallization. The synthesis of BCNU is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
BCNU has been extensively studied for its antitumor activity, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. The drug works by alkylating DNA and RNA, which prevents the replication and transcription of cancer cells. BCNU has also been studied for its potential use in combination with other chemotherapy drugs to enhance their antitumor activity.
Propriétés
Numéro CAS |
147217-62-7 |
|---|---|
Nom du produit |
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide |
Formule moléculaire |
C11H13ClN4O3 |
Poids moléculaire |
284.7 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-[(2-phenylacetyl)amino]urea |
InChI |
InChI=1S/C11H13ClN4O3/c12-6-7-16(15-19)11(18)14-13-10(17)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,14,18) |
Clé InChI |
GAAZZTAXENXQFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |
Autres numéros CAS |
147217-62-7 |
Synonymes |
1-(2-Chloroethyl)-1-nitroso-4-phenylacetylhydrazine carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



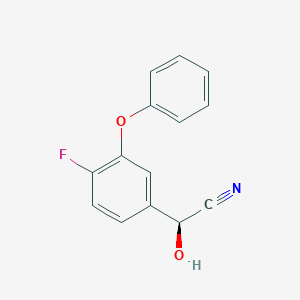
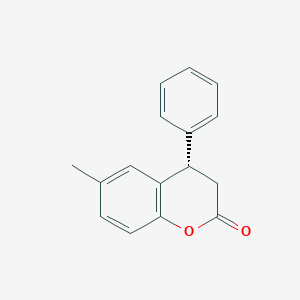
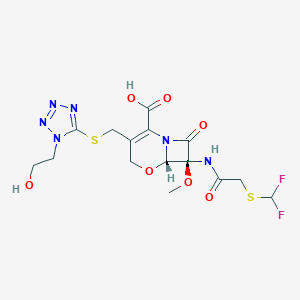

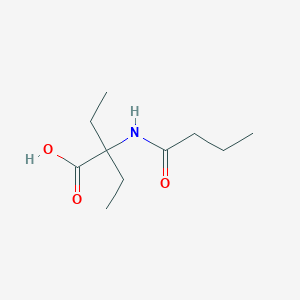
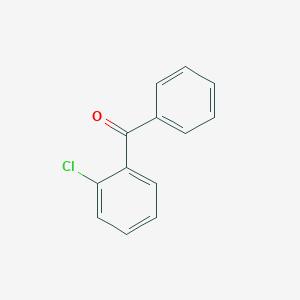
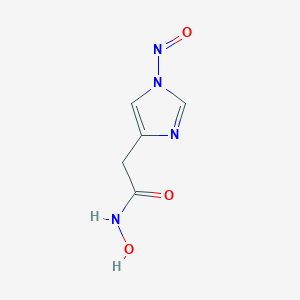
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)
